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Compound Name: R (-) Tolperisone-d10

Cat. No.: B12390211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of R(-)-Tolperisone-d10, a deuterated analog of the centrally acting muscle relaxant, R(-)-

Tolperisone. The strategic incorporation of deuterium can offer significant advantages in drug

development by potentially improving the pharmacokinetic profile and metabolic stability of the

parent molecule.[1] This document outlines a proposed synthetic pathway and details the

essential analytical techniques for the characterization and quality control of R(-)-Tolperisone-

d10.

Introduction to R(-)-Tolperisone and the Rationale
for Deuteration
Tolperisone is a piperidine derivative that functions as a centrally acting muscle relaxant.[1][2] It

is effectively used to treat conditions associated with increased muscle tone and spasticity.[2]

[3] The molecule contains a chiral center, with the R(-) enantiomer being the active form.[4]

Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a

strategy employed in drug design to enhance metabolic stability.[1] The carbon-deuterium bond

is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life,

increased systemic exposure, and a more favorable dosing regimen.
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Proposed Synthesis of R(-)-Tolperisone-d10
A plausible synthetic route for R(-)-Tolperisone-d10 involves a modification of the classical

Mannich reaction, which is a common method for synthesizing Tolperisone.[5][6] The

deuteration can be strategically introduced through a deuterated starting material, in this case,

piperidine-d10.

Synthetic Scheme
The proposed synthesis involves the reaction of 4-methylpropiophenone with

paraformaldehyde and piperidine-d10 hydrochloride in the presence of an acid catalyst.
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Caption: Proposed synthesis of R(-)-Tolperisone-d10 via Mannich reaction.

Experimental Protocol
Materials:

4-methylpropiophenone

Paraformaldehyde
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Piperidine-d10 hydrochloride

Hydrochloric acid (catalyst)

Ethanol (solvent)

Diethyl ether (for precipitation)

Standard laboratory glassware and equipment

Procedure:

To a solution of 4-methylpropiophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2

equivalents) and piperidine-d10 hydrochloride (1.1 equivalents).

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.

Slowly add diethyl ether to the cooled solution to precipitate the crude R(-)-Tolperisone-d10

hydrochloride.

Filter the precipitate and wash with cold diethyl ether.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to

obtain the purified R(-)-Tolperisone-d10 hydrochloride.

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base and

extracting with an organic solvent.

Characterization of R(-)-Tolperisone-d10
Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of

the synthesized R(-)-Tolperisone-d10. A combination of spectroscopic and chromatographic

techniques should be employed.
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Analytical Workflow
The following workflow outlines the key analytical steps for the characterization of the final

product.

Synthesis & Purification

Characterization

Data Analysis

Synthesized Product

Mass Spectrometry NMR Spectroscopy
(¹H and ¹³C) HPLC AnalysisFTIR Spectroscopy

IdentityIsotopic_Enrichment Purity
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Caption: Analytical workflow for the characterization of R(-)-Tolperisone-d10.

Spectroscopic and Chromatographic Data
The following tables summarize the expected data from the characterization of R(-)-

Tolperisone-d10.

Table 1: Mass Spectrometry Data
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Parameter Expected Value

Molecular Formula C₁₆H₁₃D₁₀NO

Monoisotopic Mass 255.239 g/mol

Ionization Mode ESI+

Expected [M+H]⁺ m/z 256.247

Table 2: ¹H NMR Spectroscopy Data (Expected Chemical Shifts)

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Note

Aromatic-H 7.0 - 7.5 m

CH (chiral center) 3.5 - 4.0 m

CH₂ (adjacent to N) 2.8 - 3.2 m

CH₃ (on aromatic ring) 2.3 - 2.5 s

CH₃ (on backbone) 1.0 - 1.3 d

Piperidine-H - -
Absence of signals

confirms deuteration

Table 3: ¹³C NMR Spectroscopy Data (Expected Chemical Shifts)
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Carbon Expected Chemical Shift (δ, ppm)

C=O 195 - 205

Aromatic-C 120 - 150

CH (chiral center) 40 - 50

CH₂ (adjacent to N) 55 - 65

Piperidine-C 20 - 60 (broadened signals due to C-D coupling)

CH₃ (on aromatic ring) 20 - 25

CH₃ (on backbone) 15 - 20

Table 4: High-Performance Liquid Chromatography (HPLC) Method

Parameter Condition

Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile : Water with 0.1% Formic Acid

(gradient)

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Expected Retention Time Similar to non-deuterated Tolperisone

Purity Acceptance ≥ 98%

Detailed Experimental Protocols for Characterization
Mass Spectrometry:

Prepare a dilute solution of R(-)-Tolperisone-d10 in methanol.

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an electrospray ionization (ESI) source.
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Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical mass.

NMR Spectroscopy:

Dissolve an accurately weighed sample of R(-)-Tolperisone-d10 in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, integrate the signals to confirm the expected proton ratios and observe the

absence of signals from the piperidine ring.

For ¹³C NMR, identify all expected carbon signals and note the characteristic triplet splitting

for deuterated carbons if observable.

HPLC Analysis:

Prepare a standard solution of R(-)-Tolperisone-d10 of known concentration in the mobile

phase.

Prepare a sample solution of the synthesized product.

Inject the standard and sample solutions into the HPLC system.

Run the analysis using the conditions specified in Table 4.

Determine the purity of the sample by calculating the area percentage of the main peak.

Conclusion
This technical guide provides a foundational framework for the synthesis and characterization

of R(-)-Tolperisone-d10. The proposed synthetic route offers a straightforward approach, while

the detailed analytical protocols ensure the comprehensive evaluation of the final product's

identity, purity, and isotopic labeling. This information is intended to support researchers and
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drug development professionals in the advancement of deuterated drug candidates with

potentially improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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